Selective CDK9 Degradation vs. Other CDKs
THAL-SNS-032 selectively degrades CDK9 with an EC50 of 4 nM, demonstrating >15-fold selectivity over CDK2 (EC50 = 62 nM), >42-fold over CDK1 (EC50 = 171 nM), and >99-fold over CDK7 (EC50 = 398 nM) . This contrasts sharply with its parent inhibitor SNS-032, which potently inhibits CDK2, CDK7, and CDK9 with IC50 values of 38-48 nM, 62 nM, and 4 nM, respectively, lacking degradation selectivity [1].
| Evidence Dimension | CDK Degradation Potency and Selectivity (EC50) |
|---|---|
| Target Compound Data | CDK9: 4 nM; CDK2: 62 nM; CDK1: 171 nM; CDK7: 398 nM |
| Comparator Or Baseline | SNS-032 (inhibition IC50): CDK2: 38-48 nM; CDK7: 62 nM; CDK9: 4 nM |
| Quantified Difference | >15-fold selectivity for CDK9 over CDK2, >42-fold over CDK1, >99-fold over CDK7 |
| Conditions | MOLT4 cell lysates; Kinativ™ assay; EC50 values determined via Western blot |
Why This Matters
Procurement of THAL-SNS-032 ensures selective CDK9 degradation rather than broad CDK inhibition, reducing off-target confounding in target validation studies.
- [1] MedChemExpress. (n.d.). SNS-032 (BMS-387032) Product Datasheet. View Source
